molecular formula C29H46O2 B1244789 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione CAS No. 57458-57-8

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

Cat. No. B1244789
CAS RN: 57458-57-8
M. Wt: 426.7 g/mol
InChI Key: UVFOCYGYACXLAY-UQYXHCMHSA-N
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Description

Stigmast-4-ene-3, 6-dione belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, stigmast-4-ene-3, 6-dione is considered to be a sterol lipid molecule. Stigmast-4-ene-3, 6-dione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmast-4-ene-3, 6-dione has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, stigmast-4-ene-3, 6-dione is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, stigmast-4-ene-3, 6-dione can be found in a number of food items such as soy bean, wheat, bamboo shoots, and cereals and cereal products. This makes stigmast-4-ene-3, 6-dione a potential biomarker for the consumption of these food products.

Scientific Research Applications

Structural Analysis

The title compound has been subject to crystallographic study, revealing insights into its molecular conformation. For instance, a related compound was found to have two independent molecules in its asymmetric unit, differing significantly in the relative orientations of peripheral groups, and forming linear supramolecular chains via C—H⋯O interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Steroidal Derivatives and Biological Activity

Steroidal derivatives of the compound have been explored for their biological activities. A study on two androsterone derivatives, structurally similar to the title compound, showed the typical steroid shape and enabled a rationalization of their biological results, indicating potential applications in the field of medicinal chemistry (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Application in Herbal Medicine

A compound with a similar structure was isolated from traditional Chinese herbal medicine and displayed specific crystallographic properties, suggesting potential therapeutic applications (Zhang, Bao, Wu, Yu, & Li, 2012).

Computer-Aided Drug Design

Computer-aided design has been used to evaluate botanicals against MRSA infections, with compounds structurally related to the title compound demonstrating significant binding energies, indicating potential as therapeutic agents (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).

Synthesis of Liver X Receptor Agonists

The title compound's structure has been employed in the synthesis of Liver X receptor agonists, indicating potential applications in addressing cardiovascular diseases (Ching, 2013).

Crystal Structure Studies

Crystal structure studies of derivatives of this compound have provided valuable insights into their molecular properties and potential applications in medicinal chemistry (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Phytochemical Studies

Phytochemical studies have isolated and identified compounds with similar structures from various plants, demonstrating antimicrobial activity and supporting their use in traditional medicine (Sidjui et al., 2015).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of derivatives, as well as their potential biological activities, have been a focus of research, indicating the versatility of this compound in drug development (Shaheen, Ali, Rosario, & Shah, 2014).

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOCYGYACXLAY-ZDQUCUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946484
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmast-4-ene-3,6-dione

CAS RN

23670-94-2
Record name Stigmast-4-ene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23670-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-4-ene-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 2
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 3
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 4
Reactant of Route 4
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 5
Reactant of Route 5
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 6
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

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